molecular formula C11H16ClN B1419426 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride CAS No. 1009-18-3

1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride

Cat. No.: B1419426
CAS No.: 1009-18-3
M. Wt: 197.7 g/mol
InChI Key: URNAUSYFPYPCSD-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C11H15N·HCl It is a derivative of indan, a bicyclic aromatic hydrocarbon, and is characterized by the presence of an amine group attached to the ethanone moiety

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of amine derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride” is not known due to the lack of available research on this specific compound .

Safety and Hazards

The safety and hazards associated with “1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride” are not well-documented in the literature .

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-(2,3-dihydro-1H-inden-5-yl)ethanone.

    Reduction: The ketone group in 1-(2,3-dihydro-1H-inden-5-yl)ethanone is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

    Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(2,3-Dihydro-1H-inden-5-yl)ethanone: This compound is a precursor in the synthesis of the amine hydrochloride and lacks the amine group.

    1-(2,3-Dihydro-1H-inden-5-yl)ethanol: This compound is an intermediate in the synthesis and contains a hydroxyl group instead of an amine.

    1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine: This is the free base form of the hydrochloride salt and is less stable in aqueous solutions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8(12)10-6-5-9-3-2-4-11(9)7-10;/h5-8H,2-4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNAUSYFPYPCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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